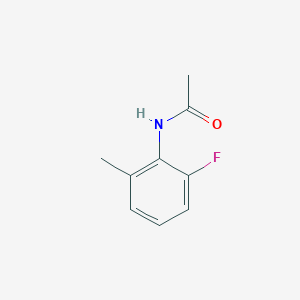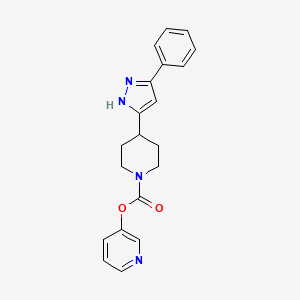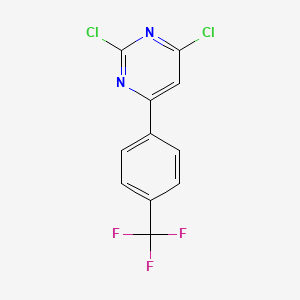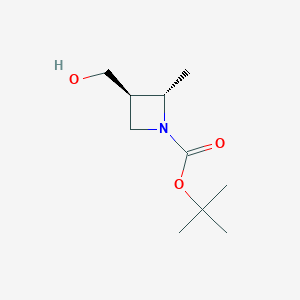![molecular formula C12H12ClN3O2 B15358978 Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate](/img/structure/B15358978.png)
Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate is a chemical compound characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the reaction of hydrazine with a suitable halide, such as 4-chlorobenzaldehyde, under acidic conditions.
Methylation: The triazole ring is then methylated using a methylating agent like methyl iodide or dimethyl sulfate.
Esterification: Finally, the carboxylate ester group is introduced by reacting the triazole with methanol in the presence of a catalyst, such as sulfuric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can be performed to reduce the triazole ring or the chlorophenyl group.
Substitution: Substitution reactions can occur at the triazole ring or the chlorophenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major products include reduced triazole derivatives and chlorophenyl derivatives.
Substitution: The major products are various substituted triazole and chlorophenyl derivatives.
Applications De Recherche Scientifique
Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism by which Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate is compared with other similar compounds, such as:
Methyl 1-[(4-methoxyphenyl)methyl]-5-methyltriazole-4-carboxylate: This compound has a methoxy group instead of a chlorophenyl group, leading to different chemical and biological properties.
Methyl 1-[(4-nitrophenyl)methyl]-5-methyltriazole-4-carboxylate: This compound has a nitro group instead of a chlorophenyl group, resulting in different reactivity and biological activity.
Methyl 1-[(4-fluorophenyl)methyl]-5-methyltriazole-4-carboxylate: This compound has a fluorophenyl group, which affects its chemical behavior and biological effects.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C12H12ClN3O2 |
|---|---|
Poids moléculaire |
265.69 g/mol |
Nom IUPAC |
methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C12H12ClN3O2/c1-8-11(12(17)18-2)14-15-16(8)7-9-3-5-10(13)6-4-9/h3-6H,7H2,1-2H3 |
Clé InChI |
RZYSELMIRDLWSX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=NN1CC2=CC=C(C=C2)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


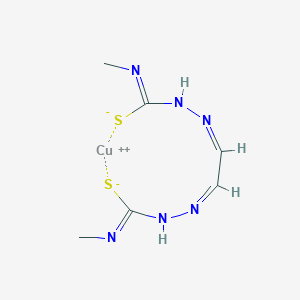
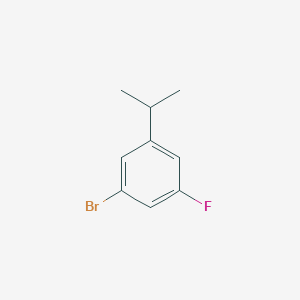
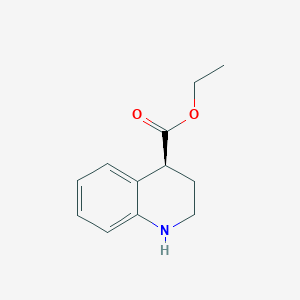
![Sodium;3-[5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15358919.png)
